5-chloro-6-(methylthio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of a chlorine atom and a methylthio group in the structure of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(methylthio)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution, followed by chlorination and methylation steps . Another approach involves the use of chlorosuccinimide (NCS) in acetonitrile to introduce the chlorine atom, followed by the addition of a methylthio group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-chloro-6-(methylthio)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-chloro-6-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the chlorine atom and methylthio group enhances its binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-benzo[d]imidazole: Lacks the methylthio group, which may result in different biological activities.
6-methylthio-1H-benzo[d]imidazole:
5,6-dichloro-1H-benzo[d]imidazole: Contains an additional chlorine atom, which may enhance its antimicrobial properties.
Uniqueness
5-chloro-6-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the methylthio group, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C8H7ClN2S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
6-chloro-5-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChI Key |
YRUKBEZDODUAEN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C2C(=C1)N=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.